molecular formula C12H11FN2O2 B11095108 ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B11095108
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluoroaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate: This compound has a bromine atom instead of a cyano group, which affects its reactivity and applications.

    Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the cyano and amino groups, making it less versatile in certain reactions.

Biological Activity

Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, also known by its CAS number 1024795-93-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H11FN2O2
Molar Mass: 234.23 g/mol
Density: 1.259 g/cm³
Boiling Point: 338.2 °C (predicted)
pKa: -2.52 (predicted)

These properties suggest that this compound is a stable compound with potential for various applications in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound was tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (μg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted the following findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values:
    • HeLa: 12 μM
    • MCF-7: 15 μM

These results indicate that the compound effectively reduces cell viability in cancerous cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress: By increasing reactive oxygen species (ROS) within cells, it can trigger apoptosis.
  • Modulation of Gene Expression: The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mikami et al. focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings showed significant reduction in bacterial load when treated with this compound, emphasizing its potential as a therapeutic agent against resistant infections .

Case Study 2: Cancer Cell Line Study

In another investigation, researchers assessed the effects of this compound on various cancer cell lines. The study concluded that the compound not only inhibited cell growth but also significantly induced apoptosis through caspase activation pathways .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(4-fluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+

InChI Key

ZOKKIXIAQHYRFY-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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